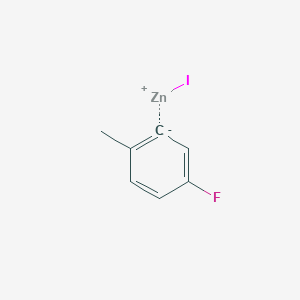

5-Fluoro-2-methylphenylzinc iodide

概要

説明

5-Fluoro-2-methylphenylzinc iodide is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry. The compound is typically available as a solution in tetrahydrofuran (THF) and is used in various synthetic applications.

準備方法

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylphenylzinc iodide can be synthesized through the reaction of 5-fluoro-2-methylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

5-Fluoro-2-methylphenyl iodide+Zinc→5-Fluoro-2-methylphenylzinc iodide

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems to control reaction conditions precisely.

化学反応の分析

Types of Reactions

5-Fluoro-2-methylphenylzinc iodide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It can react with various electrophiles, such as carbonyl compounds, to form new organic molecules.

Common Reagents and Conditions

Electrophiles: Aldehydes, ketones, and other carbonyl compounds.

Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.

Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

科学的研究の応用

Synthesis of Pharmaceuticals

5-Fluoro-2-methylphenylzinc iodide is primarily utilized in the synthesis of pharmaceutical compounds. Its ability to act as a nucleophile allows it to participate in cross-coupling reactions, particularly with electrophiles such as aryl halides and carbonyl compounds.

Case Study: Synthesis of Anticancer Agents

One notable application is in the synthesis of anticancer agents. For instance, the compound has been used in the preparation of fluorinated phenyl derivatives that exhibit antitumor activity. A study demonstrated that coupling this compound with various electrophiles led to the formation of compounds with enhanced biological activity against cancer cell lines.

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate in the synthesis of herbicides and pesticides. Its fluorinated structure contributes to the biological activity and stability of these agrochemical products.

Data Table: Agrochemical Compounds Derived from this compound

| Compound Name | Application | Biological Activity |

|---|---|---|

| Herbicide A | Weed control | Effective against broadleaf weeds |

| Pesticide B | Insect control | High toxicity to target pests |

| Fungicide C | Fungal infections | Broad-spectrum antifungal activity |

Material Science

The compound also finds applications in material science, particularly in the development of new materials with specific electronic or optical properties. It can be used in the synthesis of polymers and other advanced materials.

Case Study: Development of Conductive Polymers

Research has shown that incorporating this compound into polymer matrices enhances their conductivity. This property is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanistic Studies

The mechanistic pathways involving this compound have been extensively studied. Understanding its reactivity and interaction with various substrates helps chemists design more efficient synthetic routes.

Key Mechanisms

- Nucleophilic Substitution : The organozinc reacts with electrophiles via nucleophilic substitution mechanisms.

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, forming biaryl compounds that are valuable in medicinal chemistry.

作用機序

The mechanism of action of 5-Fluoro-2-methylphenylzinc iodide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

類似化合物との比較

Similar Compounds

- 2-Fluorophenylzinc iodide

- 4-Methylphenylzinc iodide

- 2,5-Dichlorophenylzinc iodide

- 4-Bromo-2-fluorophenylzinc iodide

Uniqueness

5-Fluoro-2-methylphenylzinc iodide is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various synthetic applications, making it a valuable reagent in organic synthesis.

生物活性

5-Fluoro-2-methylphenylzinc iodide is an organozinc compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, characterized by a fluorine substituent on the aromatic ring, enhances its reactivity and biological activity. This article provides a comprehensive overview of the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Molecular Formula: CHFIZn

CAS Number: 312693-09-7

Other Names: Zinc,(5-fluoro-2-methylphenyl)iodo; (5-Fluoro-2-methylphenyl)iodozinc

This compound is synthesized through the reaction of 5-fluoro-2-methylphenyl iodide with zinc metal in an appropriate solvent. The compound is known for its stability and ease of handling in various chemical reactions, particularly in cross-coupling reactions.

The biological activity of this compound primarily stems from its ability to act as a nucleophile in various organic transformations. Its reactivity is attributed to the presence of the zinc atom, which facilitates the formation of carbon-carbon bonds in reactions such as:

- Cross-coupling reactions: These are pivotal in synthesizing complex organic molecules, including pharmaceuticals.

- Nucleophilic substitutions: The compound can participate in nucleophilic attacks on electrophilic centers, leading to the formation of diverse functional groups.

Research Findings

Recent studies have explored the utility of this compound in synthesizing biologically active compounds. For instance, it has been effectively used in the synthesis of trisubstituted allenes, demonstrating high yields and efficiency under various conditions . The compound's performance in these reactions indicates its potential as a versatile building block in medicinal chemistry.

Case Studies

-

Synthesis of Antidepressants:

In a study investigating novel antidepressants, this compound was utilized to synthesize compounds that antagonize corticotropin-releasing factor (CRF) receptors. These compounds showed promise in treating anxiety and depression disorders by modulating CRF levels . -

Functionalization of Arene Compounds:

Research highlighted the use of this organozinc reagent for functionalizing arenes via metalation reactions. The presence of the fluorine atom was found to enhance selectivity and yield in these transformations, making it a valuable tool for developing new therapeutic agents .

Data Table: Summary of Biological Activity Studies

特性

IUPAC Name |

1-fluoro-4-methylbenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.HI.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLSURCWUSVULL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=C(C=C1)F.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300633 | |

| Record name | (5-Fluoro-2-methylphenyl)iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-09-7 | |

| Record name | (5-Fluoro-2-methylphenyl)iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。